Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)-
Description
This compound is a chloroacetamide derivative characterized by a unique structural framework. Its IUPAC name, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)acetamide, reflects its key substituents:
- A chloroacetamide backbone (2-chloroacetamide group), common in herbicidal and bioactive compounds.
- A 2-hydroxyethyl group attached to the nitrogen atom, introducing hydrophilicity.
- A 5-(methoxymethyl)-2-furanylmethyl moiety, which includes a methoxy-substituted furan ring. This furan group distinguishes it from simpler aromatic or aliphatic substituents in related compounds.
Properties
CAS No. |
75228-93-2 |
|---|---|
Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-[[5-(methoxymethyl)furan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C11H16ClNO4/c1-16-8-10-3-2-9(17-10)7-13(4-5-14)11(15)6-12/h2-3,14H,4-8H2,1H3 |
InChI Key |
JWDOASRSUINENW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)CN(CCO)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of chloroacetamide derivatives such as the target compound generally involves the acylation of appropriate amines with chloroacetyl chloride under controlled conditions. The key steps include:
Step 1: Preparation of the amine intermediate
The N-substituted amine containing the 2-hydroxyethyl and 5-(methoxymethyl)-2-furanyl moieties is prepared or obtained as a precursor.Step 2: Acylation with chloroacetyl chloride
The amine is reacted with chloroacetyl chloride to introduce the 2-chloroacetamide functionality. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with a base (e.g., triethylamine) to neutralize the released HCl.Step 3: Purification and characterization
The crude product is purified by crystallization or chromatography and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry.
This general approach is supported by several studies on related chloroacetamide derivatives, which confirm the efficiency of this synthetic route and the stability of the chloroacetamide moiety under mild conditions.
Detailed Preparation Procedure
A representative preparation method adapted for the target compound is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)amine (1 equiv), chloroacetyl chloride (1.1 equiv), triethylamine (1.2 equiv), dry dichloromethane, 0–5 °C | The amine is dissolved in dry dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl. Chloroacetyl chloride is added dropwise at 0–5 °C to control reaction exotherm. |
| 2 | Stirring at 0–25 °C for 2–4 hours | The reaction mixture is allowed to warm to room temperature and stirred to ensure complete acylation. |
| 3 | Quenching with water, extraction with dichloromethane | The reaction is quenched with water, and the organic layer is separated. |
| 4 | Drying over anhydrous sodium sulfate, concentration under reduced pressure | The organic phase is dried and concentrated to yield crude product. |
| 5 | Purification by recrystallization from ethanol or silica gel chromatography | The crude product is purified to obtain the pure acetamide derivative. |
This procedure yields the target compound as a crystalline solid with yields typically ranging from 70% to 85%, depending on reaction scale and purity of starting materials.
Alternative Synthetic Routes
Nucleophilic substitution on haloacetamides:
Some methods employ nucleophilic substitution of haloacetamides with amines bearing the hydroxyethyl and furanyl substituents, allowing for the introduction of the chloroacetamide group in a later step.Stepwise synthesis via azidation and reduction:
An improved process reported involves initial nucleophilic azidation of a suitable precursor, followed by selective reduction to the amine intermediate, which is then acylated with chloroacetyl chloride. This method can improve stereochemical control and purity.
Analytical Data and Characterization
The synthesized compound is typically characterized by:
| Technique | Key Observations |
|---|---|
| Infrared (IR) Spectroscopy | Strong absorption bands around 1650–1670 cm⁻¹ (amide C=O stretch), 3200–3300 cm⁻¹ (N-H stretch), and 700–800 cm⁻¹ (C-Cl stretch) confirm the acetamide and chloro substituents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ^1H NMR shows characteristic signals for hydroxyethyl protons, methoxymethyl group on the furan ring, and amide NH. ^13C NMR confirms carbonyl and aromatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (approx. 273.7 g/mol) with fragmentation patterns consistent with chloroacetamide and substituted furan moieties. |
| Melting Point (mp) | Crystalline compounds exhibit melting points in the range 60–70 °C, depending on substituents and purity. |
Research Outcomes and Biological Activity
While the focus is on preparation, it is noteworthy that chloroacetamide derivatives with similar structures have demonstrated promising antibacterial and antifungal activities. Screening against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida species showed significant inhibition zones, suggesting potential pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Direct acylation of amine with chloroacetyl chloride | N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)amine, chloroacetyl chloride, triethylamine | 0–25 °C, 2–4 h, DCM solvent | 70–85 | Most straightforward, widely used |
| Nucleophilic substitution on haloacetamides | Haloacetamide precursor, amine nucleophile | Mild heating, inert solvent | Moderate | Alternative route for sensitive substrates |
| Azidation and reduction route | Azide intermediate, sodium azide, reducing agent | Multi-step, controlled conditions | Variable | Improved stereochemistry and purity |
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloroacetamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloroacetamide group can undergo nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
- The target compound’s furan ring (vs. phenyl or thienyl in others) may influence binding affinity in biological systems due to its electron-rich nature .
- The 2-hydroxyethyl group differentiates it from herbicides like alachlor and metolachlor, which use methoxymethyl or alkoxyalkyl groups for lipophilicity .
Herbicidal Activity:
- Alachlor , metolachlor , and acetochlor inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds, providing pre-emergent control . Their efficacy correlates with substituent lipophilicity (e.g., diethylphenyl groups enhance membrane penetration).
- The target compound’s hydroxyethyl group may reduce soil persistence compared to alachlor, as hydrophilic groups often accelerate degradation .
Toxicity and Environmental Impact:
- Alachlor and acetochlor are classified as probable carcinogens (nasal tumors in rodents) . The target compound’s furan ring could introduce novel metabolic pathways, but toxicity data are unavailable .
- Metolachlor’s chiral structure reduces environmental persistence through enantioselective degradation .
Notes
Data Limitations : Detailed pharmacological or environmental data for the target compound are absent in the provided evidence. Further studies on its reactivity, bioavailability, and toxicity are needed.
Regulatory Considerations : Substituents like hydroxyethyl may require evaluation under modern regulatory frameworks (e.g., EPA’s TSCA) due to differing persistence and metabolite profiles .
Biological Activity
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)-, also known by its CAS number 75228-93-2, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes current research findings regarding its biological activity, including antimicrobial efficacy, synthesis methods, and relevant case studies.
- Molecular Formula : C11H16ClNO4
- Molecular Weight : 261.702 g/mol
- Structure : The compound features a chloroacetamide structure with a methoxymethyl furan moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that the synthesized chloroacetamides, including the compound , exhibit notable antibacterial and antifungal properties. A study conducted by Katke et al. (2011) evaluated several derivatives of chloroacetamides against various microbial strains.
Antibacterial Screening Results
The antibacterial activity was assessed using the agar diffusion method against several strains:
| Sample Code | E. coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) |
|---|---|---|---|
| 3a | 7 mm | 16 mm | No zone |
| 3b | 26 mm | 23 mm | 25 mm |
| 3c | 30 mm | 35 mm | 36 mm |
| ... | ... | ... | ... |
The results demonstrated that compounds like sample 3c showed substantial inhibition against all tested bacterial strains, indicating strong antibacterial potential.
Antifungal Activity
In addition to antibacterial properties, the compound also exhibited antifungal activity against Candida species. The inhibition zones were measured similarly to the bacterial tests, showcasing effective antifungal properties.
Synthesis and Characterization
The synthesis of Acetamide derivatives typically involves the reaction of chloroacetyl chloride with various amines under controlled conditions. Characterization methods such as Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and purity of the synthesized compounds.
Case Studies and Research Findings
- Antimicrobial Activity Study : A comprehensive study highlighted the synthesis and antimicrobial evaluation of several chloroacetamide derivatives. The results indicated that these compounds could serve as effective antimicrobial agents due to their ability to inhibit bacterial growth significantly.
- Mechanism of Action : While specific mechanisms for Acetamide's action remain under investigation, it is hypothesized that the presence of halogen atoms may enhance membrane permeability or disrupt essential metabolic pathways in microorganisms.
- Potential Applications : Given its antimicrobial properties, this compound could be explored further for applications in pharmaceuticals as an antibiotic or antifungal agent and in agricultural settings as a potential herbicide or fungicide.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-chloro-N-substituted acetamide derivatives, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves reacting chloroacetyl chloride (1.5 mol) with a substituted amine (1.0 mol) in chloroform under cold conditions (0–5°C). The reaction is monitored by TLC using hexane:ethyl acetate (9:1) as the solvent system. Post-reaction, the product is isolated by quenching with ice, filtration, and recrystallization (ethanol or pet-ether). Key parameters include stoichiometry, solvent choice, and temperature control to minimize side reactions .
Q. How are structural features of this compound validated using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., δ 3.8 ppm for -OCH₃, δ 4.0 ppm for CH₂) and aromatic proton integration .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
Q. What purification strategies are effective for isolating chloroacetamide intermediates?
- Methodology : TLC-guided solvent extraction (e.g., ethyl acetate) and recrystallization (ethanol or pet-ether) are standard. For hygroscopic intermediates, anhydrous Na₂SO₄ is used for drying organic layers .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against biological targets?
- Methodology : Molecular docking studies (e.g., AutoDock Vina) assess interactions with enzymes like α-glucosidase or cancer-related receptors. Ligand-receptor binding affinities (ΔG values) and hydrogen-bonding patterns are analyzed to prioritize derivatives for synthesis .
Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitutions?
- Methodology : Kinetic studies (e.g., SN2 vs. SN1 pathways) using polar aprotic solvents (DMF, DMSO) and varying nucleophiles (NaN₃, amines). Reaction progress is tracked via HPLC or NMR to identify intermediates .
Q. How do structural modifications (e.g., methoxymethyl-furan) influence solubility and bioavailability?
- Methodology : LogP calculations (e.g., ChemDraw) and in vitro permeability assays (Caco-2 cell monolayers) evaluate lipophilicity and absorption. Substituent effects are correlated with pharmacokinetic parameters .
Q. What strategies resolve discrepancies in elemental analysis data (e.g., %C, %H)?
- Methodology : Replicate synthesis under inert atmosphere (N₂/Ar) to exclude oxidation. High-purity solvents and rigorous drying (e.g., P₂O₅) minimize moisture interference. Combustion analysis is cross-validated with HRMS .
Q. How is toxicity assessed for acetamide derivatives in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
